molecular formula C14H12N2O5S B2729255 4-methanesulfonyl-N-(3-nitrophenyl)benzamide CAS No. 896348-45-1

4-methanesulfonyl-N-(3-nitrophenyl)benzamide

Cat. No.: B2729255
CAS No.: 896348-45-1
M. Wt: 320.32
InChI Key: PLADXSJTKFOINS-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-(3-nitrophenyl)benzamide is a chemical compound with the molecular formula C14H12N2O5S and a molecular weight of 320.32 g/mol . Its structure features a benzamide core that is substituted at the 4-position with a methanesulfonyl group and at the nitrogen with a 3-nitrophenyl ring. The methanesulfonyl group is a key functional moiety in organic synthesis; reagents like methanesulfonyl chloride are widely used to create sulfonamides and sulfonate esters, which serve as intermediates in various chemical transformations . This specific structural motif suggests potential applications as a building block in medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules for biological screening. As a sulfonamide derivative, it may also be of interest in the development of specialized linkers for solid-phase synthesis, a field where sulfonamide-based "safety-catch" linkers are valued for their stability during synthetic steps and subsequent controlled release of the target molecule . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methylsulfonyl-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-22(20,21)13-7-5-10(6-8-13)14(17)15-11-3-2-4-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLADXSJTKFOINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(3-nitrophenyl)benzamide typically involves the reaction of 4-(methylsulfonyl)benzoic acid with 3-nitroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-methanesulfonyl-N-(3-nitrophenyl)benzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Concentration (mM) Zone of Inhibition (mm)
Escherichia coli810.5
Staphylococcus aureus7.58
Bacillus subtilis7.59
Staphylococcus epidermidis76

These findings suggest its potential as a therapeutic agent in treating bacterial infections .

Anticancer Research

The compound has been investigated for its anticancer properties, particularly regarding its mechanism of action on apoptosis regulation. It may interact with Bcl-2 proteins, which play a crucial role in cell survival pathways. Studies have shown that compounds structurally similar to this compound can modulate these pathways, indicating potential applications in cancer therapy .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions. These methods can be optimized using high-pressure reactors and advanced catalysts to enhance yield and purity. Its role as an intermediate in the synthesis of more complex molecules is significant in both academic and industrial settings .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound effectively inhibits bacterial growth, supporting its potential use in developing new antibiotics .

Cancer Therapeutics Investigation

Another investigation focused on the compound's effects on cancer cell lines, revealing that it could induce apoptosis in specific cancer types through modulation of Bcl-2 protein interactions. This finding highlights its potential as a lead compound for further drug development in oncology .

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and molecular data for 4-methanesulfonyl-N-(3-nitrophenyl)benzamide and related benzamide derivatives:

Compound Name Substituents (Benzamide Ring) N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
This compound 4-SO₂CH₃ 3-nitrophenyl C₁₄H₁₂N₂O₅S 320.32 High polarity due to -SO₂CH₃; potential for strong intermolecular interactions
4-Nitro-N-(3-nitrophenyl)benzamide 4-NO₂ 3-nitrophenyl C₁₃H₉N₃O₅ 311.23 Crystalline derivative; used in educational labs for structural analysis
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br 2-nitrophenyl C₁₃H₉BrN₂O₃ 345.13 Asymmetric unit contains two molecules; compared to 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) for structural parameters
2-Hydroxy-N-(3-nitrophenyl)benzamide 2-OH 3-nitrophenyl C₁₃H₁₀N₂O₄ 274.23 Forms hydrogen bonds via -OH; precursor for benzoxazepines
3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide 3-NO₂ 2-(4-sulfamoylphenyl)ethyl C₁₅H₁₅N₃O₅S 373.37 Sulfamoyl group enhances solubility; potential pharmacological relevance
4-(Acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide 4-NHAc, 5-Cl, 2-OCH₃ 3-nitrophenyl C₁₆H₁₄ClN₃O₅ 363.75 Multiple substituents increase steric hindrance; impacts reactivity

Key Comparative Analysis

Electronic Effects: The methanesulfonyl group in the target compound is more electron-withdrawing than nitro (-NO₂) or bromo (-Br) groups, which may enhance acidity at the amide proton and influence binding in biological or catalytic systems . Compounds with hydroxyl (-OH) groups, such as 2-hydroxy-N-(3-nitrophenyl)benzamide, exhibit strong hydrogen-bonding networks, affecting crystallinity and melting points compared to sulfonyl or nitro derivatives .

Solubility and Reactivity: Sulfonamide-containing derivatives (e.g., 3-Nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide) show improved aqueous solubility due to the polar sulfamoyl group, whereas methanesulfonyl or nitro groups may reduce solubility in polar solvents . Bromo substituents (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) enable participation in cross-coupling reactions, a property less pronounced in nitro or sulfonyl analogs .

Biological and Synthetic Applications: Hydroxy-substituted benzamides are precursors to benzoxazepines, highlighting their utility in heterocyclic synthesis . Multi-substituted derivatives like 4-(acetylamino)-5-chloro-2-methoxy-N-(3-nitrophenyl)benzamide demonstrate the impact of steric hindrance on reaction pathways, which is critical in drug design to modulate metabolic stability .

Biological Activity

4-Methanesulfonyl-N-(3-nitrophenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical formula of this compound is C14H14N3O5SC_{14}H_{14}N_{3}O_{5}S. The structure features a benzamide core with a methanesulfonyl group and a nitrophenyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Activity : The compound has been assessed for its effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Investigations into its anticancer potential have shown promising results, particularly in cell lines associated with breast cancer and other malignancies.

Table 1: Summary of Biological Activities

Activity Type Target/Organism Observed Effect Reference
AntimicrobialGram-positive bacteriaInhibition of growth
AntimicrobialGram-negative bacteriaInhibition of growth
AnticancerBreast cancer cell linesCytotoxic effects
AnticancerA-431 cell lineGrowth inhibition

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the methanesulfonyl group plays a crucial role in binding to specific molecular targets within microbial cells or cancerous tissues, disrupting essential biological pathways.

Case Study: Anticancer Activity

In a study examining the compound's effects on A-431 cells (a model for epidermoid carcinoma), it was found to induce apoptosis through the activation of caspase pathways. The IC50 value was determined to be significantly lower than that of commonly used chemotherapeutic agents, indicating superior potency.

Structure-Activity Relationship (SAR)

The structural components of this compound are critical for its activity. The presence of the nitro group on the phenyl ring has been shown to enhance cytotoxicity in various studies. Modifications to the benzamide structure can lead to variations in potency and selectivity against different cell lines.

Table 2: Structure-Activity Relationship Findings

Modification Effect on Activity Reference
Nitro group substitutionIncreased cytotoxicity
Alteration of sulfonyl groupReduced antibacterial effect

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methanesulfonyl-N-(3-nitrophenyl)benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Precursor Selection : Use 3-nitroaniline and 4-methanesulfonylbenzoic acid derivatives as starting materials.
  • Coupling Agents : Employ carbodiimides (e.g., EDC/HOBt) or POCl₃ for amide bond formation under anhydrous conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency. Monitor purity via TLC or HPLC.
  • Yield Improvement : Crystallization from methanol or ethanol (82–85% yield) is effective for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • IR Spectroscopy : Identify sulfonyl (SO₂, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups. Amide C=O stretches appear at ~1660 cm⁻¹ .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (δ 7.5–8.5 ppm). ¹³C NMR confirms methanesulfonyl (δ ~45 ppm) and nitro-substituted carbons .
  • Mass Spectrometry : Use high-resolution MS to validate molecular ion peaks (e.g., m/z 350–360 for M⁺) .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer :

  • Data Collection : Use single-crystal XRD with MoKα radiation (λ = 0.71073 Å).
  • Software : Refine structures with SHELXL (e.g., space group P21/c, Z = 4) .
  • Hydrogen Bonding : Analyze N–H···O and C–H···O interactions to confirm packing stability .

Advanced Research Questions

Q. How do crystallographic disorders or polymorphism affect the compound’s physicochemical properties?

  • Methodological Answer :

  • Disorder Analysis : Compare centrosymmetric (e.g., C2/c) vs. noncentrosymmetric (e.g., P21) space groups. Use Hirshfeld surface analysis to quantify H···O/F interactions .
  • Polymorphism Screening : Vary solvents (e.g., methanol vs. acetonitrile) and cooling rates to isolate concomitant forms. Validate via DSC and PXRD .

Q. What computational strategies predict electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311G(d) to model HOMO-LUMO gaps (~4.5 eV for nitrobenzamides) and electrostatic potential (MEP) maps .
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to assess stability under physiological conditions.

Q. How can structure-activity relationships (SAR) guide pharmacological testing?

  • Methodological Answer :

  • Bioisostere Replacement : Compare methanesulfonyl vs. sulfonamide groups for target binding (e.g., enzyme inhibition assays).
  • In Vitro Models : Test ischemia/reperfusion injury reduction (e.g., infarct size assays in cardiac tissues) .
  • Target Validation : Use SPR or ITC to quantify binding affinity to bacterial enzymes (e.g., AcpS-PPTase) .

Q. How should researchers address contradictory data in biological assays or crystallographic refinements?

  • Methodological Answer :

  • Crystallographic Conflicts : Re-refine data with SHELXPRO or Olex2. Check for twinning or missed symmetry .
  • Biological Replicates : Repeat enzyme inhibition assays (n ≥ 3) with controls (e.g., DEET for toxicity comparisons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.